Ethyl 2,4-dioxo-6-phenylhex-5-enoate
Description
Significance of β-Diketones and α,β-Unsaturated Carbonyl Systems in Chemical Synthesis
The β-dicarbonyl motif is a cornerstone of synthetic organic chemistry. pressbooks.pub The acidity of the α-hydrogens nestled between the two carbonyl groups allows for the facile formation of enolates, which are powerful nucleophiles in a variety of carbon-carbon bond-forming reactions. pressbooks.pub This reactivity is fundamental to classic transformations such as the Claisen condensation, which is instrumental in the synthesis of β-keto esters. libretexts.orgopenstax.org Furthermore, β-diketones are known to be important intermediates in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. wikipedia.org
Similarly, the α,β-unsaturated carbonyl system, often found in chalcones, is a key functional group in organic and medicinal chemistry. google.comgordon.edu This moiety acts as a Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. nih.gov This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular architectures. The electrophilic nature of the double bond, influenced by the electron-withdrawing carbonyl group, also plays a crucial role in the biological activity of many compounds. youtube.com
The combination of these two reactive systems in Ethyl 2,4-dioxo-6-phenylhex-5-enoate creates a molecule with multiple reactive sites, offering a rich platform for a wide array of chemical transformations.
Historical Evolution of Research on this compound and Analogues
While specific historical research on this compound is not extensively documented, its conceptual origins can be traced back to the foundational work on condensation reactions in the late 19th century. The Claisen condensation, first described by Rainer Ludwig Claisen in 1887, provided a general method for the synthesis of β-keto esters from two molecules of an ester. libretexts.org A variation of this, the Claisen-Schmidt condensation, involves the reaction of an aldehyde or ketone with a carbonyl compound lacking α-hydrogens, and is a cornerstone for the synthesis of chalcones and related α,β-unsaturated carbonyl compounds. gordon.edu
The synthesis of compounds analogous to this compound, such as ethyl benzoylacetate and its derivatives, has been a subject of interest for over a century, with various synthetic methods being developed. These methods often involve the condensation of an ester with another carbonyl compound in the presence of a strong base. For instance, the preparation of ethyl benzoylacetate can be achieved through the Claisen condensation of ethyl acetate (B1210297) and ethyl benzoate. orgsyn.org
The general synthetic route to this compound itself would likely involve a Claisen-Schmidt type condensation between benzaldehyde (B42025) and ethyl acetoacetate (B1235776). This reaction, catalyzed by a base, would form the characteristic α,β-unsaturated β-keto ester structure. The historical development of these fundamental condensation reactions has laid the groundwork for the synthesis and exploration of complex molecules like this compound.
Current Research Paradigms and Unexplored Potential of this compound as a Molecular Scaffold
In the realm of medicinal chemistry, the search for novel molecular scaffolds that can be readily diversified to create libraries of potential drug candidates is of paramount importance. This compound, with its multiple reactive centers, is an excellent candidate for such a scaffold.
The β-diketone moiety can be exploited for the synthesis of a variety of heterocyclic systems, such as pyrazoles and isoxazoles, which are known to exhibit a wide range of biological activities. The α,β-unsaturated system, on the other hand, can be functionalized through Michael addition reactions to introduce a diverse array of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties.
Recent research has highlighted the potential of chalcone-like molecules and β-dicarbonyl compounds in various therapeutic areas. For instance, some chalcone (B49325) derivatives have shown promise as antimicrobial agents. Although specific studies on the biological activity of this compound derivatives are limited, the structural alerts present in the molecule suggest that it could be a promising starting point for the development of new therapeutic agents. For example, derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid have been synthesized and evaluated for their antibacterial activity. nih.gov
The unexplored potential of this compound lies in the systematic exploration of its reactivity and the biological evaluation of its derivatives. By leveraging the known chemistry of β-diketones and α,β-unsaturated carbonyls, researchers can design and synthesize a vast library of compounds based on this scaffold. These compounds could then be screened for a wide range of biological activities, potentially leading to the discovery of new drugs with novel mechanisms of action.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 209455-68-5 | synquestlabs.com |
| Molecular Formula | C14H14O4 | synquestlabs.com |
| Molecular Weight | 246.26 g/mol | synquestlabs.com |
Structure
3D Structure
Properties
CAS No. |
1027-41-4 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate |
InChI |
InChI=1S/C14H14O4/c1-2-18-14(17)13(16)10-12(15)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ |
InChI Key |
ZYTPZSVMXSYIFE-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)CC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2,4 Dioxo 6 Phenylhex 5 Enoate and Its Functionalized Analogues
Established Synthetic Routes to Ethyl 2,4-dioxo-6-phenylhex-5-enoate
The primary synthetic pathways to this class of compounds leverage the reactivity of β-keto esters like ethyl acetoacetate (B1235776) through condensation reactions.
The synthesis of this compound can be effectively achieved via a Claisen-type condensation reaction. A representative and established method involves the acylation of a β-keto ester enolate. In a procedure analogous to the synthesis of ethyl benzoylacetate, the sodium enolate of ethyl acetoacetate is first prepared by reacting it with a strong base, such as sodium metal or sodium ethoxide. orgsyn.orggoogle.com This enolate then serves as a potent nucleophile that attacks an acylating agent. For the synthesis of the target compound, cinnamoyl chloride would be the appropriate acylating agent.
The reaction proceeds by the nucleophilic attack of the ethyl acetoacetate enolate on the carbonyl carbon of cinnamoyl chloride, followed by the elimination of the chloride leaving group. This C-acylation step yields the desired product, this compound. A similar strategy is employed in the synthesis of related ethyl 2,4-dioxo-4-arylbutanoates, where an appropriate ketone is condensed with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide (NaOEt). ut.ac.ir This highlights the versatility of condensation reactions in constructing such dicarbonyl frameworks.
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and reaction time.
Strong bases are required to ensure complete formation of the enolate from the starting β-keto ester. While sodium ethoxide in ethanol (B145695) is commonly used, other systems such as sodium metal in an aprotic solvent like dry benzene (B151609) have also been proven effective in similar condensations. orgsyn.orgut.ac.ir The use of freshly prepared base can be crucial for achieving high yields. ut.ac.ir
The choice of solvent is critical; it must be inert to the strong base and capable of dissolving the reactants. Anhydrous (dry) solvents are essential to prevent quenching of the enolate and hydrolysis of the ester functionalities. orgsyn.orgut.ac.ir Temperature control is also vital; reactions are often initiated at lower temperatures before being heated to reflux to drive the condensation to completion. orgsyn.org Reaction times can be extensive, sometimes requiring reflux for several hours to maximize the yield. orgsyn.org
Post-reaction workup, including acidic neutralization and extraction, followed by purification via vacuum distillation or chromatography, is necessary to isolate the pure product and achieve optimal final yields. orgsyn.org
Table 1: Key Parameters for Optimization in Condensation Reactions
| Parameter | Options & Considerations | Rationale |
| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), Sodium Metal (Na) | Must be strong enough to deprotonate the α-carbon of the β-keto ester completely. orgsyn.orgut.ac.ir |
| Solvent | Ethanol, Benzene, Tetrahydrofuran (THF), Dichloromethane (B109758) | Must be anhydrous and inert to the reaction conditions. Solvent choice can influence reactant solubility and reaction rate. orgsyn.orgut.ac.ir |
| Acylating Agent | Cinnamoyl Chloride, Substituted Cinnamoyl Chlorides | The electrophile that introduces the desired acyl group onto the keto ester. orgsyn.org |
| Temperature | -5°C to Reflux | Often started at low temperature during base/reactant addition to control exothermicity, followed by heating to ensure reaction completion. orgsyn.org |
| Purification | Acid Wash, Extraction, Vacuum Distillation, Recrystallization | Essential for removing unreacted starting materials, by-products, and isolating the pure target compound. orgsyn.orgut.ac.ir |
Synthesis of Structural Analogues and Derivatives of this compound
The core structure of this compound can be readily modified to generate a variety of functionalized analogues and derivatives.
Halogenated derivatives can be prepared through electrophilic addition to the carbon-carbon double bond (C5=C6) of the enoate moiety. The synthesis of Ethyl 5,6-dibromo-2,4-dioxo-6-phenylhexanoate, for instance, would involve the reaction of this compound with elemental bromine (Br₂).
In this reaction, the bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by the bromide ion (Br⁻) on one of the carbons of the former double bond opens the ring, resulting in the vicinal dibromide. This reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride.
Analogues with substituents on the phenyl ring can be synthesized by employing appropriately modified starting materials in the initial condensation reaction. By substituting cinnamoyl chloride with a derivative bearing functional groups on the aromatic ring (e.g., 4-chlorocinnamoyl chloride or 4-methoxycinnamoyl chloride), one can produce the corresponding substituted this compound analogue.
This approach is demonstrated in the synthesis of related ethyl 2,4-dioxo-4-arylbutanoate derivatives, where various substituted acetophenones are used as starting materials to generate a library of compounds with different aromatic substituents. ut.ac.ir This strategy allows for systematic variation of the electronic and steric properties of the phenyl ring.
Table 2: Examples of Substituted Phenylhexenoate Analogues
| Substituent on Phenyl Ring (R) | Corresponding Starting Material | Product Name |
| 4-Chloro | 4-Chlorocinnamoyl chloride | Ethyl 6-(4-chlorophenyl)-2,4-dioxohex-5-enoate |
| 4-Methyl | 4-Methylcinnamoyl chloride | Ethyl 2,4-dioxo-6-(p-tolyl)hex-5-enoate |
| 4-Methoxy | 4-Methoxycinnamoyl chloride | Ethyl 6-(4-methoxyphenyl)-2,4-dioxo-6-phenylhex-5-enoate |
| 3-Nitro | 3-Nitrocinnamoyl chloride | Ethyl 2,4-dioxo-6-(3-nitrophenyl)hex-5-enoate |
The structure of this compound possesses an acidic α-hydrogen at the C3 position, flanked by two carbonyl groups, making it amenable to alkylation. aklectures.com This provides a powerful method for introducing alkyl or aryl modifications to the carbon backbone of the molecule.
The process involves treating the parent compound with a suitable base, such as sodium ethoxide, to selectively deprotonate the C3 position and form a resonance-stabilized enolate. youtube.comorgsyn.org This enolate can then act as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide). youtube.comorgsyn.org This reaction sequence, known as the acetoacetic ester synthesis, effectively attaches the alkyl group to the C3 carbon. youtube.com This method is highly versatile and allows for the introduction of a wide range of alkyl chains. orgsyn.org
Table 3: C3-Alkylation of this compound
| Alkylating Agent | Chemical Formula | Resulting C3-Substituted Product |
| Methyl Iodide | CH₃I | Ethyl 3-methyl-2,4-dioxo-6-phenylhex-5-enoate |
| Ethyl Bromide | CH₃CH₂Br | Ethyl 3-ethyl-2,4-dioxo-6-phenylhex-5-enoate |
| Benzyl Bromide | C₆H₅CH₂Br | Ethyl 3-benzyl-2,4-dioxo-6-phenylhex-5-enoate |
| n-Butyl Bromide | CH₃(CH₂)₃Br | Ethyl 3-butyl-2,4-dioxo-6-phenylhex-5-enoate orgsyn.org |
Emerging Synthetic Strategies for Dioxo-Hexenoate Scaffolds
The development of novel synthetic methods for constructing complex molecular architectures efficiently and with high atom economy is a continuous endeavor in organic chemistry. For dioxo-hexenoate scaffolds, emerging strategies are moving beyond traditional condensation reactions to include multi-component reactions and domino processes that allow for the rapid assembly of the core structure from simple starting materials.
One promising approach involves a three-component reaction, which can construct the carbon skeleton in a single step. researchgate.net While a specific three-component synthesis for this compound is not extensively documented in readily available literature, the reaction of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine to form functionalized pyrrol-2-ones demonstrates the potential of this strategy for related dioxo compounds. researchgate.netresearchgate.net Such methodologies are highly attractive from both a synthetic efficiency and environmental perspective. researchgate.net
Another area of development is the use of novel catalytic systems to improve the efficiency and selectivity of classical condensation reactions. For instance, the Knoevenagel condensation, a key reaction for forming the carbon-carbon double bond present in the target molecule, can be facilitated by a variety of catalysts. researchgate.netthermofisher.combcrec.idyoutube.com Research into solid acid catalysts, ionic liquids, and biocatalysts is ongoing to develop more environmentally friendly and reusable catalytic systems.
Palladium-catalyzed reactions of allyl β-keto esters represent another sophisticated strategy. These reactions can proceed via palladium enolates, which can then undergo various transformations such as aldol (B89426) condensations or Michael additions, offering alternative pathways to functionalized diketo esters. nih.gov
The following table summarizes potential emerging strategies applicable to the synthesis of dioxo-hexenoate scaffolds.
| Strategy | Description | Potential Advantages |
| Three-Component Reactions | Combining three or more starting materials in a single pot to form the target molecule. | High atom economy, reduced number of synthetic steps, and purification of intermediates. |
| Domino Reactions | A sequence of intramolecular reactions that occur under the same reaction conditions. | Increased molecular complexity from simple starting materials in a single operation. |
| Novel Catalysis | Utilization of solid acid catalysts, biocatalysts, or organocatalysts. | Milder reaction conditions, improved selectivity, and catalyst recyclability. |
| Palladium-Catalyzed Reactions | Formation of palladium enolates from allyl β-keto esters for subsequent functionalization. | Mild reaction conditions and potential for asymmetric synthesis. |
Considerations for Scalable and Sustainable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure the process is both economically viable and environmentally sustainable. For the synthesis of this compound, these considerations would revolve around the choice of starting materials, reaction conditions, and purification methods.
A plausible and scalable synthesis of the target compound could involve a Claisen-type condensation followed by a Knoevenagel condensation. A potential route is the reaction between ethyl acetoacetate and a cinnamoyl halide or another activated cinnamic acid derivative.
Table of Potential Reactants for Scalable Synthesis:
| Reactant 1 | Reactant 2 | Base/Catalyst | Potential Reaction Type |
| Ethyl acetoacetate | Cinnamoyl chloride | Strong base (e.g., NaH, LDA) | Acylation followed by rearrangement |
| Ethyl 3-oxo-5-phenylpent-4-enoate | Diethyl carbonate | Sodium ethoxide | Claisen Condensation |
| Ethyl acetoacetate | Cinnamaldehyde | Piperidine, Pyrrolidine | Knoevenagel Condensation |
For a sustainable process, the principles of green chemistry should be integrated. This includes the use of less hazardous solvents, ideally moving towards solvent-free conditions or the use of greener alternatives like water or ethanol. nih.gov The synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which are structurally similar to the target compound, has been reported using ethanol as a solvent. ut.ac.ir
The energy efficiency of the process is another critical factor. The use of microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov For instance, ultrasound has been effectively used in the green synthesis of various heterocyclic compounds. nih.gov
Catalyst selection is also paramount for a sustainable synthesis. The use of heterogeneous catalysts that can be easily recovered and reused is preferable to homogeneous catalysts that often require difficult and costly separation processes. Furthermore, employing non-toxic and abundant metal catalysts or even metal-free catalytic systems would significantly improve the environmental profile of the synthesis.
Finally, waste minimization is a key aspect of sustainable synthesis. This can be achieved by optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts. The development of purification methods that avoid the use of large quantities of organic solvents, such as crystallization or supercritical fluid chromatography, would also contribute to a more sustainable process.
Chemical Reactivity and Transformation Pathways of Ethyl 2,4 Dioxo 6 Phenylhex 5 Enoate
Cyclocondensation Reactions Involving Ethyl 2,4-dioxo-6-phenylhex-5-enoate
The presence of 1,3-dicarbonyl and α,β-unsaturated ketone moieties within the structure of this compound makes it an excellent substrate for cyclocondensation reactions with various nucleophiles. These reactions are fundamental in constructing a wide array of heterocyclic systems.
Reactions with Hydrazines and Arylhydrazines
The reaction of this compound with hydrazines and their aryl-substituted derivatives is a well-established method for the synthesis of pyrazole derivatives. This transformation typically involves the initial reaction of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.
The condensation of this compound with arylhydrazines leads to the formation of 1-aryl-3-ethoxycarbonyl-5-styrylpyrazoles. This reaction provides a direct route to highly functionalized pyrazole cores, which are significant scaffolds in medicinal chemistry. Subsequent transformations of these pyrazole derivatives, such as hydrolysis of the ester group or oxidation of the styryl moiety, can be performed to generate further structural diversity.
Table 1: Synthesis of 1-Aryl-3-ethoxycarbonyl-5-styrylpyrazoles
| Arylhydrazine Reactant | Resulting Pyrazole Product |
|---|---|
| Phenylhydrazine | 3-ethoxycarbonyl-1-phenyl-5-styrylpyrazole |
| 4-Methylphenylhydrazine | 3-ethoxycarbonyl-1-(4-methylphenyl)-5-styrylpyrazole |
| 4-Chlorophenylhydrazine | 1-(4-chlorophenyl)-3-ethoxycarbonyl-5-styrylpyrazole |
| 4-Nitrophenylhydrazine | 3-ethoxycarbonyl-1-(4-nitrophenyl)-5-styrylpyrazole |
The reaction between an unsymmetrical 1,3-dicarbonyl compound like this compound and a substituted hydrazine can potentially yield two regioisomeric pyrazoles. The regiochemical outcome is influenced by the differential reactivity of the two carbonyl groups and the reaction conditions employed. Generally, the more electrophilic carbonyl group is preferentially attacked by the hydrazine. In the case of this compound, the C4-carbonyl is generally more reactive than the C2-carbonyl, which is part of an ester group. This preferential attack often leads to a higher yield of one regioisomer over the other. The choice of solvent can also play a crucial role in controlling the regioselectivity of the reaction. For instance, in the reaction of similar enaminodiketones with alkylhydrazines, the solvent can be chosen to selectively synthesize one regioisomer over the other.
Reactions with Other Heteroatom Nucleophiles
Beyond hydrazines, this compound can react with other nucleophiles containing heteroatoms, such as hydroxylamine, to form different five-membered heterocyclic rings. For example, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of regioisomeric isoxazoles. While specific studies on this compound are not extensively detailed, the general reactivity pattern of β,δ-diketoesters suggests that it would likely react with hydroxylamine to yield isoxazole derivatives. The reaction would proceed through the formation of an oxime at one of the carbonyl groups, followed by intramolecular cyclization.
Cyclization to Pyran-4-one Derivatives
Intramolecular cyclization of dicarbonyl compounds is a common strategy for the synthesis of cyclic compounds. For this compound, an intramolecular aldol-type condensation could potentially lead to the formation of a pyran-4-one derivative. This reaction would likely be catalyzed by either acid or base. The acid-catalyzed reaction would involve the enol form of one carbonyl group attacking the protonated form of the other carbonyl. A base-catalyzed reaction would proceed via an enolate intermediate. The formation of a six-membered ring is generally favored in such cyclizations.
Oxidative Transformations of this compound Derivatives
The styryl group in the pyrazole derivatives obtained from this compound is susceptible to oxidative cleavage. This transformation is valuable for introducing a carboxylic acid functionality at the 5-position of the pyrazole ring. A common reagent used for this purpose is potassium permanganate. The oxidation of 1-aryl-3-ethoxycarbonyl-5-styrylpyrazoles results in the formation of 1-aryl-3-ethoxycarbonylpyrazole-5-carboxylic acids. This oxidative degradation of the styryl side chain provides a route to pyrazole-3,5-dicarboxylic acid derivatives, which are important building blocks in the synthesis of more complex molecules.
Carbon-Carbon Bond Forming and Cleavage Reactions
The dicarbonyl and enone functionalities in this compound provide multiple sites for carbon-carbon bond formation and cleavage, enabling its participation in a variety of synthetic transformations.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. The Povarov reaction, a formal aza-Diels-Alder reaction, is a classic example of an MCR used for the synthesis of quinolines. wikipedia.org While there is no direct report of this compound participating in a Povarov reaction, its structural motifs suggest its potential as a precursor.
The Povarov reaction typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene. wikipedia.org β-Dicarbonyl compounds can be utilized in quinoline synthesis through reactions like the Combes quinoline synthesis, which involves the condensation of anilines with β-diketones. wikipedia.org It is conceivable that this compound could be transformed into a suitable dienophile or a precursor to a diene for participation in Povarov-type reactions, potentially after initial derivatization to enhance its reactivity or to introduce the necessary functional groups.
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes, allenes, and alkenes toward nucleophilic attack. While specific gold-catalyzed transformations of this compound are not detailed in the literature, the reactivity of analogous β-ketoesters in such reactions provides valuable insights.
Gold catalysts are known to promote the intramolecular hydroalkoxylation and hydroamination of β-ketoesters containing pendant alkenes or alkynes. Furthermore, gold catalysts can facilitate the conjugate addition of β-dicarbonyl compounds to α,β-unsaturated systems. Given the presence of both a β-ketoester and an enone moiety, it is plausible that analogues of this compound could undergo intramolecular cyclization or intermolecular addition reactions in the presence of a suitable gold catalyst.
| Reaction Type | Catalyst | Potential Outcome |
| Intramolecular Hydroalkoxylation | Gold(I) or Gold(III) complexes | Cyclized ether products |
| Intermolecular Conjugate Addition | Gold(I) or Gold(III) complexes | Michael addition products |
This interactive table illustrates potential gold-catalyzed transformations for analogues of the title compound.
The ester and ketone functionalities within this compound are susceptible to hydrolytic cleavage under both acidic and basic conditions. The β-ketoester moiety is particularly prone to hydrolysis followed by decarboxylation.
Under acidic conditions, the ester is first hydrolyzed to a β-ketoacid, which upon heating, readily undergoes decarboxylation to yield a ketone. Basic hydrolysis, on the other hand, leads to the formation of a carboxylate salt, which upon acidification and heating, also undergoes decarboxylation. The vinyl ketone moiety can also undergo cleavage depending on the reaction conditions, although the β-ketoester is generally more labile. This hydrolytic instability is an important consideration in the design of synthetic routes involving this compound.
Functional Group Interconversions and Derivatization
The multiple functional groups in this compound allow for a wide range of functional group interconversions and derivatization reactions. The dicarbonyl portion of the molecule can react with various nucleophiles. For instance, reaction with amines can lead to the formation of enamines or, in the case of bifunctional amines like hydrazine, to the formation of heterocyclic systems such as pyrazoles.
The α,β-unsaturated ketone moiety is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles, including organocuprates, thiols, and amines. This allows for the introduction of a wide range of substituents at the β-position of the enone system. The ketone carbonyls can also undergo standard reactions such as reduction to alcohols, conversion to imines or oximes, and Wittig-type olefination reactions. The ester group can be transesterified, reduced to an alcohol, or converted to an amide.
| Functional Group | Reagent/Reaction Type | Product Type |
| β-Dicarbonyl | Hydrazine | Pyrazole |
| α,β-Unsaturated Ketone | Organocuprates | Michael Adduct |
| Ketone Carbonyl | Sodium Borohydride | Alcohol |
| Ester | Lithium Aluminum Hydride | Diol |
This interactive table provides examples of functional group interconversions for the title compound.
Future Research Directions and Interdisciplinary Prospects
Innovative Synthetic Routes for Enhanced Selectivity and Efficiency
The development of stereoselective and efficient methods for the synthesis of functionalized polycarbonyl compounds is a cornerstone of modern organic chemistry. Future research in the synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate and its analogues is likely to focus on asymmetric catalysis to control the stereochemistry of the molecule.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Chiral primary and secondary amines can be employed to promote asymmetric vinylogous Michael additions, a strategy that could be adapted to introduce chirality into the backbone of this compound. The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could provide high levels of stereocontrol in the construction of this and related systems.
Furthermore, transition metal catalysis offers a complementary approach. Copper(I)-catalyzed direct vinylogous aldol (B89426) reactions of β,γ-unsaturated esters have been shown to produce chiral α,β-unsaturated δ-lactones with high enantioselectivity. acs.orgorganic-chemistry.org This methodology could potentially be adapted for the asymmetric synthesis of precursors to this compound, providing access to enantioenriched forms of this compound.
| Catalytic System | Potential Advantages |
| Chiral Organocatalysts | Metal-free, environmentally benign, high stereoselectivity. |
| Transition Metal Complexes (e.g., Copper, Palladium) | High catalytic activity, broad substrate scope, potential for novel reactivity. |
Exploration of Novel Reactivity Modes through Advanced Catalysis
The conjugated system and multiple carbonyl groups of this compound make it an ideal substrate for exploring novel reactivity patterns under advanced catalytic conditions.
Gold catalysis is known to activate alkynes and other unsaturated systems towards nucleophilic attack. Gold-catalyzed cycloisomerization reactions of enynes and diynes proceed through cyclopropyl gold(I) carbene-like intermediates, leading to the formation of complex carbocyclic and heterocyclic scaffolds. monash.edunih.gov Investigating the behavior of this compound under gold catalysis could unveil new intramolecular cyclization pathways, providing access to novel molecular architectures.
Photoredox catalysis offers a mild and efficient way to generate radical intermediates, enabling unique chemical transformations. The photoredox-catalyzed radical cyclization of alkene-substituted β-ketoesters has been successfully employed in the synthesis of functionalized cyclopentanones. nih.gov Applying photoredox catalysis to this compound could initiate novel radical-mediated cyclizations or intermolecular coupling reactions, expanding its synthetic utility.
Advanced Computational Studies to Guide Molecular Design
Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational studies can offer invaluable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) can be employed to investigate the electronic properties, tautomeric equilibria, and reaction mechanisms of this compound. researchgate.net Such studies can elucidate the preferred sites for nucleophilic and electrophilic attack, predict the stability of various tautomers, and rationalize the outcomes of catalytic reactions. For instance, DFT calculations have been used to study the tautomerism of phenyl-substituted dicarbonyl compounds, providing a deeper understanding of their reactivity. researchgate.net
Molecular dynamics simulations can be used to explore the conformational landscape of the molecule and its interactions with other molecules, such as catalysts or biological targets. This can be particularly useful in designing catalysts with enhanced selectivity or in predicting the binding affinity of the compound to a protein active site.
| Computational Method | Key Insights |
| Density Functional Theory (DFT) | Electronic structure, reactivity, tautomerism, reaction mechanisms. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, binding affinities. |
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. The synthesis of this compound and its derivatives is well-suited for integration with these modern technologies.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net The synthesis of related α-ketoesters has been successfully demonstrated in continuous flow reactors, highlighting the potential for applying this technology to the production of this compound. semanticscholar.orgbeilstein-journals.org
Automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. By integrating robotic systems with analytical instrumentation, it is possible to perform a large number of experiments in a short period, enabling the rapid screening of catalysts, reaction conditions, and substrates for the synthesis and functionalization of this compound.
Discovery of New Non-Clinical Applications in Emerging Fields
The unique chemical structure of this compound suggests its potential for applications beyond traditional organic synthesis.
One promising area is in the development of corrosion inhibitors . Organic compounds containing π-systems and heteroatoms, such as the α,β-unsaturated carbonyl moiety and ester group in this compound, can effectively adsorb onto metal surfaces and protect them from corrosion. researchgate.netnih.govmdpi.commdpi.com The presence of the phenyl group could further enhance this property through π-π interactions with the metal surface. Research into the efficacy of this compound and its derivatives as corrosion inhibitors for steel and other alloys in acidic media could open up new industrial applications. researchgate.net
In the field of materials science , the vinylogous β-keto ester functionality could be exploited for the synthesis of novel polymers and functional materials. The reactive sites within the molecule could serve as points for polymerization or for grafting onto other polymer backbones, potentially imparting unique optical or electronic properties to the resulting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
